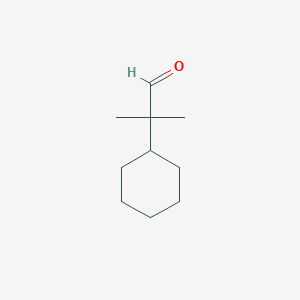

2-Cyclohexyl-2-methylpropanal

概要

説明

2-Cyclohexyl-2-methylpropanal is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a characteristic odor, often described as menthol-like. This compound is a bicyclic aldehyde and is a significant constituent of various essential oils derived from plant species such as peppermint, spearmint, eucalyptus, and lemon balm. It is used as a flavoring agent in the food and beverage industry and as a fragrance in the cosmetic and pharmaceutical industries.

準備方法

Synthetic Routes and Reaction Conditions: 2-Cyclohexyl-2-methylpropanal is synthesized through the condensation reaction of cyclohexanone with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction typically yields around 70-80% of the desired product. The compound can also be prepared by the oxidation of 2-cyclohexyl-2-methylpropanol using mild oxidizing agents to avoid overoxidation .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: this compound can be oxidized to form 2-cyclohexyl-2-methylpropanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-cyclohexyl-2-methylpropanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: 2-Cyclohexyl-2-methylpropanoic acid.

Reduction: 2-Cyclohexyl-2-methylpropanol.

Substitution: Products vary based on the nucleophile used.

科学的研究の応用

2-Cyclohexyl-2-methylpropanal has a wide range of applications in scientific research:

Chemistry: Used as a standard reference material in analytical chemistry to validate analytical methods.

Biology: Studied for its antioxidant, anti-inflammatory, and antibacterial activities.

Medicine: Investigated for its potential anti-cancer properties by inducing apoptosis in cancer cells.

Industry: Utilized as a flavoring agent in the food and beverage industry and as a fragrance in cosmetics and pharmaceuticals.

作用機序

The mechanism by which 2-Cyclohexyl-2-methylpropanal exerts its effects involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals, thereby preventing oxidative damage to cells.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, reducing inflammation.

Antibacterial Activity: The compound disrupts bacterial cell membranes, leading to cell death.

Anti-cancer Activity: It induces apoptosis in cancer cells through the activation of specific signaling pathways.

類似化合物との比較

Cyclohexanone: A precursor in the synthesis of 2-Cyclohexyl-2-methylpropanal.

2-Cyclohexyl-2-methylpropanol: The reduced form of this compound.

2-Cyclohexyl-2-methylpropanoic acid: The oxidized form of this compound.

Uniqueness: this compound is unique due to its dual role as both a flavoring agent and a fragrance, along with its significant biological activities. Its structural features, such as the cyclohexyl and methyl groups, contribute to its distinct properties and applications.

生物活性

2-Cyclohexyl-2-methylpropanal, with the molecular formula , is an organic compound characterized by a cyclohexyl group attached to a methylpropanal structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and industrial applications.

The structure of this compound allows it to participate in various chemical reactions, including oxidation and reduction. These reactions can lead to the formation of different functional groups, which can influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 158.25 g/mol |

| Boiling Point | ~ 190 °C |

| Solubility | Insoluble in water, soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. As an aldehyde, it can act as an electrophile, potentially modifying proteins and influencing metabolic pathways.

Toxicological Studies

Research has indicated that this compound may exhibit both beneficial and adverse effects:

- Skin Sensitization : In studies involving guinea pigs, the compound was noted to have skin sensitizing properties, suggesting the potential for allergic reactions upon dermal exposure .

- Repeated Dose Toxicity : A study involving Sprague-Dawley rats indicated that high doses resulted in significant physiological changes, including alterations in body weight and organ weights. The no-observable-effect level (NOEL) was determined to be 15 mg/kg/day .

Case Studies

- Enzymatic Interactions : A study demonstrated that this compound interacts with specific enzymes involved in metabolic processes. This interaction was assessed using surface plasmon resonance techniques, revealing binding affinities that suggest potential therapeutic applications.

- Oxidative Stress : Another investigation highlighted the compound's role in oxidative stress modulation. The compound showed protective effects against oxidative damage in cultured cells, indicating a possible role as an antioxidant agent .

Pharmaceutical Development

Due to its unique structure and biological properties, this compound is being explored as a precursor for synthesizing novel pharmaceuticals. Its ability to modify biological targets makes it a candidate for drug development aimed at various diseases.

Industrial Uses

The compound is also utilized in the fragrance and flavor industry due to its pleasant odor profile. Its chemical stability and reactivity make it suitable for use as a flavoring agent in food products.

特性

IUPAC Name |

2-cyclohexyl-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,8-11)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELVDAZMRZCTTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。